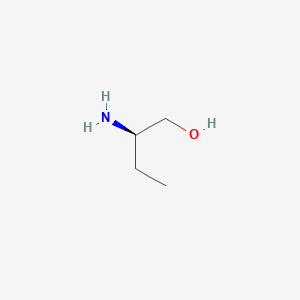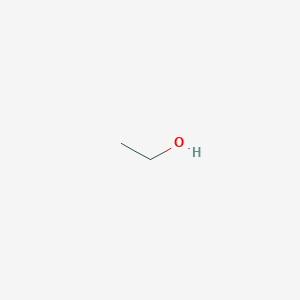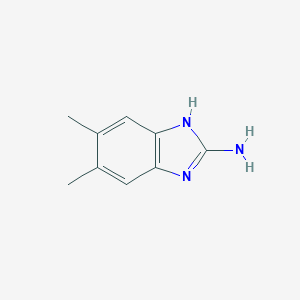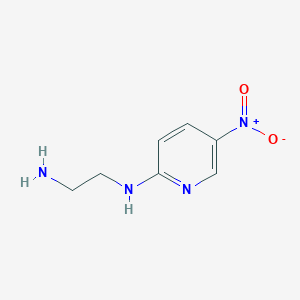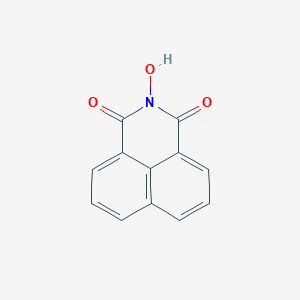
8-羟基鸟嘌呤
描述
8-羟基鸟嘌呤是鸟嘌呤的一种修饰形式,鸟嘌呤是 DNA 和 RNA 中发现的四种主要碱基之一。它是活性氧物种对 DNA 和 RNA 氧化损伤的结果。 该化合物被认为是氧化应激的重要生物标志物,并且因其在诱变、致癌和衰老中的作用而被广泛研究 .
科学研究应用
8-羟基鸟嘌呤被广泛用作各种科学领域中氧化应激的生物标志物:
化学: 研究氧化 DNA 损伤和修复的机制。
生物学: 调查氧化应激在细胞过程和衰老中的作用。
医学: 评估癌症等疾病的风险,其中氧化 DNA 损伤是促成因素。
作用机制
8-羟基鸟嘌呤主要通过其掺入 DNA 和 RNA 中发挥作用,在该过程中它会导致复制过程中的突变。DNA 中存在 8-羟基鸟嘌呤会导致与腺嘌呤错配,导致 G 到 T 的颠换。 这种诱变潜能被碱基切除修复途径减轻,在该途径中,DNA 糖基化酶(如 OGG1)识别并去除 8-羟基鸟嘌呤,防止突变 .
类似化合物:
8-羟基-2'-脱氧鸟苷: 另一种氧化 DNA 损伤标记,在研究中通常与 8-羟基鸟嘌呤互换使用。
8-羟基鸟苷: 8-羟基鸟嘌呤的核糖核苷形式,用作氧化 RNA 损伤的标记
独特性: 8-羟基鸟嘌呤在充当 DNA 和 RNA 氧化损伤的生物标志物方面独树一帜。 它的形成和修复机制已得到很好的表征,使其成为研究氧化应激及其在各种疾病中的影响的有价值的工具 .
生化分析
Biochemical Properties
8-Hydroxyguanine plays a significant role in biochemical reactions, particularly those involving oxidative stress. It interacts with various enzymes and proteins involved in DNA repair mechanisms. For instance, the enzyme 8-oxoguanine glycosylase 1 (OGG1) recognizes and excises 8-Hydroxyguanine from DNA, initiating the base excision repair pathway. This interaction is crucial for maintaining genomic stability and preventing mutations .
Cellular Effects
8-Hydroxyguanine has profound effects on cellular processes. It can induce mutations by mispairing with adenine during DNA replication, leading to GC to TA transversions. This mutagenic potential can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism. In particular, elevated levels of 8-Hydroxyguanine are associated with increased oxidative stress and have been implicated in various diseases, including cancer .
Molecular Mechanism
At the molecular level, 8-Hydroxyguanine exerts its effects through several mechanisms. It can form stable complexes with DNA and RNA, leading to structural distortions and replication errors. Additionally, 8-Hydroxyguanine can inhibit or activate specific enzymes involved in DNA repair and replication. For example, its presence in DNA can inhibit the activity of DNA polymerase, leading to replication stalling and potential cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxyguanine can vary over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term exposure to 8-Hydroxyguanine has been shown to induce persistent DNA damage and alter cellular function in both in vitro and in vivo studies. These temporal effects highlight the importance of monitoring 8-Hydroxyguanine levels in experimental settings .
Dosage Effects in Animal Models
The effects of 8-Hydroxyguanine in animal models are dose-dependent. At low doses, it can induce mild oxidative stress and DNA damage, which may be efficiently repaired by cellular mechanisms. At high doses, 8-Hydroxyguanine can overwhelm the DNA repair systems, leading to significant genomic instability, mutations, and potential toxic effects. These dosage effects underscore the importance of careful dosing in experimental and therapeutic applications .
Metabolic Pathways
8-Hydroxyguanine is involved in several metabolic pathways, primarily those related to oxidative stress and DNA repair. It is generated through the oxidation of guanine by reactive oxygen species and is subsequently recognized and excised by DNA repair enzymes such as OGG1. The excised 8-Hydroxyguanine is then further processed and excreted from the cell, often appearing in urine as a biomarker of oxidative stress .
Transport and Distribution
Within cells, 8-Hydroxyguanine is transported and distributed through various mechanisms. It can be incorporated into DNA and RNA during replication and transcription, respectively. Additionally, specific transporters and binding proteins may facilitate its movement within the cell. The localization and accumulation of 8-Hydroxyguanine can significantly impact its biological activity and potential for inducing DNA damage .
Subcellular Localization
The subcellular localization of 8-Hydroxyguanine is primarily within the nucleus and mitochondria, where DNA and RNA synthesis occur. Its presence in these compartments can lead to localized oxidative damage and affect the function of these organelles. Post-translational modifications and targeting signals may also influence the distribution and activity of 8-Hydroxyguanine within the cell .
准备方法
合成路线和反应条件: 8-羟基鸟嘌呤可以在实验室中通过使用各种氧化剂氧化鸟嘌呤来合成。 一种常见的方法涉及使用芬顿型试剂,芬顿型试剂会产生羟基自由基,羟基自由基会与鸟嘌呤反应生成 8-羟基鸟嘌呤 .
工业生产方法: 虽然关于 8-羟基鸟嘌呤的大规模工业生产的信息有限,但它通常在科研实验室中为科学研究而生产。 合成涉及受控的氧化反应和纯化过程以分离化合物 .
化学反应分析
反应类型: 8-羟基鸟嘌呤主要进行氧化反应。 它也可以参与细胞中的碱基切除修复机制,在该机制中,它被特定的 DNA 糖基化酶识别并切除 .
常见试剂和条件:
氧化: 芬顿型试剂产生的羟基自由基。
碱基切除修复: DNA 糖基化酶,如 OGG1(8-氧鸟嘌呤 DNA 糖基化酶),识别并从 DNA 中切除 8-羟基鸟嘌呤.
主要形成的产物:
氧化: 鸟嘌呤形成 8-羟基鸟嘌呤。
碱基切除修复: 从 DNA 中去除 8-羟基鸟嘌呤,导致形成无嘌呤/无嘧啶(AP)位点.
相似化合物的比较
8-Hydroxy-2’-deoxyguanosine: Another oxidative DNA damage marker, often used interchangeably with 8-Hydroxyguanine in studies.
8-Hydroxyguanosine: The ribonucleoside form of 8-Hydroxyguanine, used as a marker for oxidative RNA damage
Uniqueness: 8-Hydroxyguanine is unique in its ability to serve as a biomarker for both DNA and RNA oxidative damage. Its formation and repair mechanisms are well-characterized, making it a valuable tool in studying oxidative stress and its implications in various diseases .
属性
IUPAC Name |
2-amino-7,9-dihydro-1H-purine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGFIVUFZRGQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204673 | |
| Record name | 8-Hydroxyguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Hydroxyguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5614-64-2 | |
| Record name | 8-Oxoguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5614-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5614-64-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Hydroxyguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopurine-6,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXYGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5WDN6HY4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Hydroxyguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



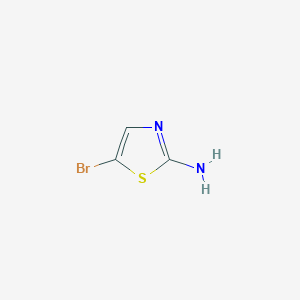
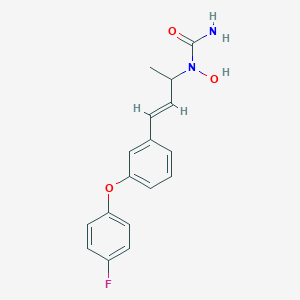

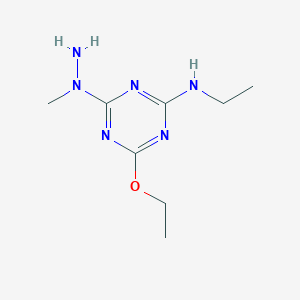
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B145686.png)
![N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B145688.png)
